3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
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Overview
Description
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound that features a thiophene ring, an oxadiazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene and amine groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxadiazole ring. The thiophene ring can be introduced through a cross-coupling reaction, and the amine group can be added via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce a variety of reduced derivatives.
Scientific Research Applications
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and oxadiazole rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The amine group can also form covalent bonds with specific residues in the active site of enzymes, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Duloxetine Related Compound F: Contains a thiophene ring and is used as an impurity standard for the antidepressant duloxetine.
Uniqueness
3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1155056-61-3 |
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Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C9H11N3OS/c10-4-1-2-8-11-9(12-13-8)7-3-5-14-6-7/h3,5-6H,1-2,4,10H2 |
InChI Key |
JQGYHDSBXQBTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CCCN |
Origin of Product |
United States |
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